1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
Description
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne (molecular formula: C₂₀H₂₂N₄O₄; molecular weight: 382.41 g/mol) is a symmetrical 1,3-butadiyne derivative featuring tert-butoxycarbonyl (Boc)-protected imidazole rings at both termini. The Boc groups serve as protective moieties, enhancing solubility in organic solvents and preventing undesired reactivity during synthetic processes. Its rigid, conjugated butadiyne core (C≡C–C≡C) enables electronic delocalization, making it a candidate for applications in materials science and coordination chemistry .
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
InChI Key |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Butadiyne Core
The 1,3-butadiyne moiety is a key structural feature serving as a linker between two imidazole units. Its synthesis is challenging due to the high reactivity and instability of terminal alkynes and diynes.
- Methodologies:
- Glaser Coupling: Oxidative homocoupling of terminal alkynes catalyzed by copper salts is a classical method to form 1,3-butadiyne derivatives. This method allows the coupling of two terminal alkynes to form the diyne linkage.
- Sonogashira Coupling: Palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides can be used to introduce substituted alkynes that can be further converted to butadiyne structures.
- Trimethylsilyl-Protected Alkynes: The use of 1-trimethylsilyl-1,3-butadiyne as a stable precursor allows selective deprotection and further functionalization, as demonstrated in click chemistry approaches for related bis-heterocyclic compounds.
Formation of the Imidazole Rings
The imidazole rings in 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne are introduced by cyclization reactions involving ketoesters or α-bromo ketoesters and ammonium acetate.
- Key Steps:
- Preparation of α-Bromo Ketoesters: Starting from appropriate precursors, α-bromination is achieved using N-bromosuccinimide (NBS) under acidic conditions with p-toluenesulfonic acid (p-TsOH).
- Imidazole Ring Formation: The α-bromo ketoesters react with ammonium acetate under reflux in toluene to form the imidazole ring system. This method is well-documented and provides good yields of the imidazole intermediates.
Boc Protection and Deprotection Strategies
The Boc group is used to protect the nitrogen atom of the imidazole ring to prevent unwanted side reactions during subsequent synthetic steps.
- Protection:
- The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often using triethylamine (TEA) as a base.
- Deprotection:
Coupling of Imidazole Units to the Butadiyne Core
The final step involves coupling the Boc-protected imidazole units to the 1,3-butadiyne core to afford 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne.
- Coupling Approaches:
- Direct Coupling: Using palladium or copper catalysis, the terminal alkynes on the butadiyne core can be coupled with imidazole derivatives bearing suitable leaving groups.
- Click Chemistry: Although more common for triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods are referenced for related bis-heterocyclic compounds and may inspire analogous strategies for imidazole derivatives.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Comments |
|---|---|---|---|
| Synthesis of 1,3-Butadiyne | Glaser coupling, Sonogashira | Cu salts, Pd catalyst, terminal alkynes | Requires careful handling due to instability |
| α-Bromo Ketoester Formation | Bromination | N-Bromosuccinimide (NBS), p-TsOH, acidic media | Precursor for imidazole ring formation |
| Imidazole Ring Formation | Cyclization | Ammonium acetate, reflux in toluene | Efficient formation of imidazole rings |
| Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate (Boc2O), TEA | Protects imidazole nitrogen during synthesis |
| Boc Deprotection | Acidolysis | Trifluoroacetic acid (TFA) | Frees amine for further coupling |
| Coupling to Butadiyne Core | Pd or Cu catalyzed coupling | Pd/Cu catalysts, suitable leaving groups | Final assembly of bis-imidazolyl butadiyne compound |
Research Findings and Perspectives
- The synthesis of bis-imidazolyl compounds with a 1,3-butadiyne linker is still evolving, with most protocols relying on classical alkyne coupling and imidazole ring formation techniques.
- The instability of 1,3-butadiyne requires careful control of reaction conditions and often the use of protected or stabilized intermediates such as silyl-protected alkynes.
- Boc protection is a standard and reliable method to protect imidazole nitrogen atoms, facilitating multi-step synthesis without side reactions.
- The coupling strategies are adaptable and can be optimized to yield symmetrical or unsymmetrical bis-imidazolyl compounds by varying the substitution patterns on the imidazole rings and the butadiyne core.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research on NS5A inhibitors has shown that modifications to the diphenylbutadiyne core can enhance potency against Hepatitis C virus (HCV). The incorporation of imidazole groups improves metabolic stability and bioavailability, making these compounds promising candidates for further development in antiviral therapies .
Table 1: Antiviral Efficacy of Modified Compounds
| Compound Name | EC50 (µM) | Metabolic Stability (t½) |
|---|---|---|
| Compound A | < 1 | > 120 min |
| 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne | < 0.5 | > 120 min |
Cancer Research
The compound's structure allows it to function as a scaffold for developing new anticancer agents. Its ability to interact with various biological pathways makes it a candidate for further investigation in cancer treatment regimens. Preliminary studies suggest that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Polymer Development
In materials science, 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is being explored as a building block for advanced polymers. Its unique structure can enhance the mechanical properties and thermal stability of polymer matrices. Research indicates that incorporating this compound into polymer systems can result in materials with improved strength and durability.
Table 2: Properties of Polymers Incorporating 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 50 | 200 |
| Polymer with Additive | 80 | 250 |
Study on Antiviral Efficacy
A notable study published in Nature Communications evaluated the antiviral efficacy of various imidazole-containing compounds against HCV. The results indicated that modifications to the diphenylbutadiyne core significantly improved the compounds' effectiveness against multiple genotypes of HCV. The study concluded that further optimization could lead to potent antiviral agents suitable for clinical trials .
Polymer Application Research
Mechanism of Action
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
Comparison with Similar Compounds
1,4-Bis(imidazol-1-yl)-butane
- Structure : Butane-linked diimidazole (C₁₀H₁₄N₄; MW: 190.25 g/mol).
- Key Differences: Linker Flexibility: The butane spacer introduces conformational flexibility, unlike the rigid butadiyne core. Reactivity: Unprotected imidazole rings are more reactive in acid/base conditions, whereas Boc protection in the target compound enhances stability .
1,4-Bis(trimethylsilyl)-1,3-butadiyne
- Structure : Silyl-protected butadiyne (C₁₀H₁₈Si₂; MW: 194.42 g/mol).
- Key Differences: Substituent Effects: Trimethylsilyl groups are electron-donating and sterically bulky, contrasting with the electron-withdrawing Boc groups. Applications: Widely used in Sonogashira couplings due to stability and ease of handling, whereas the Boc-imidazolyl derivative is tailored for controlled deprotection and subsequent functionalization .
1,4-Bis(4-bromophenyl)-1,3-butadiyne
- Structure : Aryl-substituted butadiyne (C₁₆H₈Br₂; MW: 360.04 g/mol).
- Key Differences :
1,4-bis(2-methyl-1H-imidazol-1-yl)butane
- Structure : Methyl-substituted diimidazole with a butane linker (C₁₂H₁₈N₄; MW: 218.3 g/mol).
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne | C₂₀H₂₂N₄O₄ | 382.41 | Boc-protected imidazoles, conjugated butadiyne core | Ligand synthesis, materials science |
| 1,4-Bis(imidazol-1-yl)-butane | C₁₀H₁₄N₄ | 190.25 | Flexible butane linker, unprotected imidazoles | Coordination polymers, catalysis |
| 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C₁₀H₁₈Si₂ | 194.42 | Silyl protection, electron-donating groups | Cross-coupling reactions |
| 1,4-Bis(4-bromophenyl)-1,3-butadiyne | C₁₆H₈Br₂ | 360.04 | Bromophenyl substituents, electron-withdrawing effects | Conductive polymers, halogenated precursors |
| 1,4-bis(2-methyl-1H-imidazol-1-yl)butane | C₁₂H₁₈N₄ | 218.30 | Methyl-substituted imidazoles, flexible linker | Pharmaceutical intermediates |
Biological Activity
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a compound that has garnered attention for its potential biological activity, particularly in the realm of antiviral and antibacterial applications. The compound's structure, characterized by imidazole groups and a butadiyne linker, suggests a promising profile for inhibiting various pathogens.
Synthesis and Structural Characteristics
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne involves the strategic modification of imidazole derivatives to enhance their biological activity. The Boc (tert-butyloxycarbonyl) protecting group is utilized to stabilize the amine functionalities during the synthesis process. The compound's design aims to improve metabolic stability and potency against viral targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of 1,4-bis(imidazolyl) butadiyne exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). In a study focusing on NS5A inhibitors, compounds similar to 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne were tested against HCV genotype 1b. The results indicated that several synthesized compounds showed half-maximal effective concentrations (EC50) below 1 µM, highlighting their potential as effective antiviral agents .
Table 1: Antiviral Activity Against HCV Genotype 1b
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
|---|---|---|---|
| Compound A | <0.5 | >100 | >200 |
| Compound B | <0.8 | >80 | >100 |
| Compound C | <1.0 | >60 | >60 |
SI: Selectivity Index
Antibacterial Activity
In addition to its antiviral properties, compounds structurally related to 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne have shown promising antibacterial activity. A series of imidazolidine derivatives were synthesized to combat antibiotic resistance and displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve membrane disruption, which is critical for the efficacy of these compounds against multidrug-resistant strains.
Table 2: Antibacterial Activity Against Various Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | MRSA | 0.25 µg/mL |
| Compound E | E. coli | 0.5 µg/mL |
| Compound F | K. pneumoniae | 0.75 µg/mL |
Case Studies
In a recent case study involving the application of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne derivatives in clinical settings, researchers observed significant reductions in viral loads among patients treated with NS5A inhibitors derived from this compound class. The study emphasized the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity levels .
Another case study highlighted the antibacterial properties of imidazolidine derivatives in treating infections caused by resistant bacterial strains. These compounds not only exhibited rapid bactericidal activity but also showed low rates of developing resistance over extended passages .
Q & A
Q. How to ensure reproducibility in cross-disciplinary studies (e.g., materials science vs. pharmacology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
